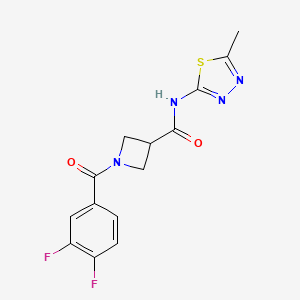

1-(3,4-difluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(3,4-difluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N4O2S/c1-7-18-19-14(23-7)17-12(21)9-5-20(6-9)13(22)8-2-3-10(15)11(16)4-8/h2-4,9H,5-6H2,1H3,(H,17,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDCBIYCVCCDIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-difluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure that incorporates a thiadiazole moiety, which is known for various biological activities. The presence of difluorobenzoyl and azetidine groups enhances its pharmacological profile.

The biological activity of 1-(3,4-difluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide is primarily attributed to its ability to inhibit key enzymes and pathways involved in cancer progression. Thiadiazole derivatives often exhibit mechanisms such as:

- Inhibition of cell proliferation : By interfering with cell cycle regulation.

- Induction of apoptosis : Triggering programmed cell death through mitochondrial pathways.

- Anti-inflammatory effects : Reducing tumor-associated inflammation.

In Vitro Studies

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.28 | |

| HepG2 (Liver Cancer) | 9.6 | |

| HCT116 (Colon Cancer) | 3.29 | |

| HL60 (Leukemia) | 10.0 |

These results indicate that the compound exhibits potent cytotoxicity, particularly against breast and colon cancer cell lines.

Case Study 1: Anticancer Activity

In a study evaluating a series of thiadiazole derivatives, the compound was found to significantly inhibit the growth of MCF-7 cells. The mechanism involved arresting the cell cycle at the G2/M phase, leading to reduced cell viability and increased apoptosis markers such as caspase activation and PARP cleavage .

Case Study 2: Mechanistic Insights

Another investigation into the molecular mechanisms revealed that treatment with this compound resulted in down-regulation of key oncogenes such as MMP2 and VEGFA in treated cells compared to controls. This suggests a dual role in not only inhibiting proliferation but also impeding metastatic potential .

Broader Biological Activities

Beyond anticancer properties, compounds with similar structural frameworks have been reported to exhibit various biological activities including:

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into three primary components:

- Azetidine-3-carboxamide core

- 5-Methyl-1,3,4-thiadiazol-2-amine substructure

- 3,4-Difluorobenzoyl acylating agent

Retrosynthetic disconnection suggests sequential assembly via:

- Step 1 : Synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide

- Step 2 : Acylation with 3,4-difluorobenzoyl chloride

Synthesis of Azetidine-3-Carboxamide Intermediate

Azetidine Ring Formation

Azetidine scaffolds are typically synthesized via -cyclization or ring-closing metathesis . Key methods include:

Gabriel Synthesis with Subsequent Functionalization

- Reagents : Ethyl 3-aminocyclopropanecarboxylate, phthalic anhydride, LiTMP (lithium tetramethylpiperidide)

- Mechanism : Deprotonation at C3 followed by formaldehyde trapping forms the azetidine ring (67% yield)

- Protection : Trityl (Trt) groups stabilize intermediates during functionalization

Peptide Coupling for Carboxamide Installation

Preparation of 5-Methyl-1,3,4-Thiadiazol-2-Amine

Cyclocondensation of Thiosemicarbazides

Coupling of Azetidine and Thiadiazole Moieties

Acylation with 3,4-Difluorobenzoyl Chloride

Friedel-Crafts Acylation Optimization

Q & A

Q. What are the key synthetic pathways for 1-(3,4-difluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide?

The synthesis of thiadiazole-containing compounds often involves cyclization reactions. For example, similar derivatives are synthesized via nucleophilic substitution between azetidine-3-carboxylic acid derivatives and activated thiadiazolyl amines. A common method involves refluxing in acetonitrile or dimethylformamide (DMF) with iodine and triethylamine as catalysts, followed by purification via column chromatography . Key intermediates (e.g., 3,4-difluorobenzoyl chloride) are typically coupled under anhydrous conditions to avoid hydrolysis.

Q. How is the compound characterized to confirm its structural integrity?

Structural confirmation relies on spectroscopic methods:

- 1H/13C NMR : Peaks for the difluorobenzoyl group (δ ~7.5–8.0 ppm for aromatic protons) and azetidine ring (δ ~3.5–4.5 ppm for CH2/CH groups) are critical .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) and fragments corresponding to the thiadiazole and benzoyl moieties .

- Infrared (IR) Spectroscopy : Stretching vibrations for amide (C=O, ~1650–1700 cm⁻¹) and thiadiazole (C-S, ~650 cm⁻¹) bonds are diagnostic .

Q. What solvents and reaction conditions optimize yield during synthesis?

Polar aprotic solvents like DMF or acetonitrile are preferred for their ability to stabilize intermediates. Reaction temperatures between 60–80°C and inert atmospheres (N2/Ar) minimize side reactions. Catalytic triethylamine or K2CO3 enhances nucleophilic substitution efficiency .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or binding affinity?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing difluorobenzoyl group may reduce electron density on the azetidine ring, influencing interactions with biological targets . Docking studies with proteins (e.g., kinases) can model binding modes using software like AutoDock or Schrödinger .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC50 values) may arise from assay conditions (pH, cell lines) or impurities. Mitigation strategies include:

- Reproducibility checks : Validate assays under standardized conditions (e.g., pH 7.4 for antimicrobial tests ).

- HPLC purity analysis : Ensure >95% purity via reverse-phase chromatography .

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .

Q. How does X-ray crystallography clarify the compound’s 3D structure and intermolecular interactions?

Single-crystal X-ray diffraction reveals bond lengths, angles, and packing motifs. For thiadiazole derivatives, intermolecular hydrogen bonds (e.g., N-H···O=C) often stabilize the crystal lattice. This data is critical for structure-activity relationship (SAR) studies, particularly for optimizing solubility and bioavailability .

Q. What mechanistic insights explain the compound’s pharmacological activity (e.g., anticancer or antimicrobial)?

Thiadiazole derivatives inhibit enzymes like carbonic anhydrase or topoisomerase II via coordination to metal ions (e.g., Zn²⁺) or intercalation into DNA. The difluorobenzoyl group enhances lipophilicity, promoting membrane permeability. Flow cytometry and Western blotting can validate apoptosis induction or cell cycle arrest in cancer models .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMF or acetonitrile | |

| Temperature | 60–80°C | |

| Catalyst | Triethylamine/K2CO3 | |

| Reaction Time | 1–3 hours |

Q. Table 2. Analytical Data for Structural Confirmation

| Technique | Diagnostic Feature | Reference |

|---|---|---|

| 1H NMR | δ 3.5–4.5 ppm (azetidine) | |

| HRMS | [M+H]+ = Calculated m/z | |

| X-ray Diffraction | H-bonding network |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.